ethyl 2-amino-5-bromo-1H-indole-3-carboxylate
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Overview
Description
Ethyl 2-amino-5-bromo-1H-indole-3-carboxylate is a useful research compound. Its molecular formula is C11H11BrN2O2 and its molecular weight is 283.125. The purity is usually 95%.
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Scientific Research Applications
Structure-Activity Relationship and Molecular Mechanisms
Research on ethyl 2-amino-5-bromo-1H-indole-3-carboxylate analogues has revealed their potential in overcoming drug resistance in cancer therapies. For instance, Das et al. (2009) highlighted the importance of structural optimization leading to compounds like ethyl 2-amino-6-(3',5'-dimethoxyphenyl)-4-(2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate, which exhibits low micromolar cytotoxicity against a range of hematologic and solid tumor cells. This compound is particularly effective in selectively killing drug-resistant cells, suggesting its utility as a promising candidate for treating cancers with multiple drug resistance (Das et al., 2009).
Synthesis and Chemical Transformations
This compound serves as a precursor in the synthesis of novel compounds through chemical transformations. For example, Baker and Williams (2003) described the synthesis of novel 2-amino-1,3-thiazole-5-carboxylates by nucleophilic displacement of bromide, showcasing the versatility of this compound derivatives in chemical synthesis (Baker & Williams, 2003).
Biological Evaluation and Inhibitory Activities
In another study, Karg et al. (2009) demonstrated the pharmacological potential of benzo[g]indole-3-carboxylates, derived from structural optimization of 2-amino-5-hydroxy-1H-indoles, as efficient inhibitors of 5-lipoxygenase. These compounds, including ethyl 2-(3-chlorobenzyl)-5-hydroxy-1H-benzo[g]indole-3-carboxylate, exhibit potent activity against 5-lipoxygenase, suggesting their potential as anti-inflammatory therapeutics (Karg et al., 2009).
Antidiabetic Potential
Furthermore, Nazir et al. (2018) explored the antidiabetic potential of indole-based hybrid scaffolds, demonstrating that derivatives of this compound exhibit significant α-glucosidase inhibitory activity. This study highlights the potential of these compounds as lead molecules for the development of new antidiabetic agents (Nazir et al., 2018).
Mechanism of Action
Target of Action
Ethyl 2-amino-5-bromo-1H-indole-3-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in developing new biologically active compounds . .
Mode of Action
Indole derivatives, in general, are known to interact with their targets, leading to various biological changes . These interactions often involve electrophilic substitution, facilitated by the excessive π-electrons delocalization in the indole ring .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may affect a wide range of biochemical pathways, leading to diverse downstream effects.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
Action Environment
It is generally recommended to store similar compounds in a dark place, sealed in dry conditions, and at a temperature of 2-8°c .
Biochemical Analysis
Biochemical Properties
These interactions can influence biochemical reactions within cells, contributing to their biological activity .
Cellular Effects
Indole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
ethyl 2-amino-5-bromo-1H-indole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2/c1-2-16-11(15)9-7-5-6(12)3-4-8(7)14-10(9)13/h3-5,14H,2,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEEONSIWPYAQME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C1C=C(C=C2)Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1242140-62-0 |
Source
|
Record name | ethyl 2-amino-5-bromo-1H-indole-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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